molecular formula C20H17F3P+ B12648211 Triphenyl(2,2,2-trifluoroethyl)phosphorane CAS No. 60521-68-8

Triphenyl(2,2,2-trifluoroethyl)phosphorane

Cat. No.: B12648211
CAS No.: 60521-68-8
M. Wt: 345.3 g/mol
InChI Key: JYQYJHQBFLAFQR-UHFFFAOYSA-N
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Description

Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide is an organophosphorus compound that features a phosphonium cation bonded to a trifluoroethyl group and three phenyl groups, paired with an iodide anion

Properties

IUPAC Name

triphenyl(2,2,2-trifluoroethyl)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3P/c21-20(22,23)16-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQYJHQBFLAFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3P+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209266
Record name Triphenyl(2,2,2-trifluoroethyl)phosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60521-68-8
Record name Triphenyl(2,2,2-trifluoroethyl)phosphorane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060521688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphenyl(2,2,2-trifluoroethyl)phosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide typically involves the reaction of triphenylphosphine with 2,2,2-trifluoroethyl iodide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

Ph3P+CF3CH2IPh3P+CH2CF3I\text{Ph}_3\text{P} + \text{CF}_3\text{CH}_2\text{I} \rightarrow \text{Ph}_3\text{P}^+\text{CH}_2\text{CF}_3 \text{I}^- Ph3​P+CF3​CH2​I→Ph3​P+CH2​CF3​I−

Industrial Production Methods

Industrial production methods for Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide undergoes various types of chemical reactions, including:

    Substitution Reactions: The phosphonium cation can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form phosphine oxides or reduction to form phosphines.

    Addition Reactions: The trifluoroethyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like alkoxides, amines, and halides. The reactions are typically carried out under mild to moderate conditions, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield a phosphonium alkoxide, while oxidation can produce a phosphine oxide.

Scientific Research Applications

Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide has several scientific research applications, including:

    Organic Synthesis: It is used as a reagent in various organic transformations, including the synthesis of complex molecules and as a catalyst in certain reactions.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Biological Studies: It is used in studies involving the modification of biomolecules and the investigation of biological pathways.

    Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Mechanism of Action

The mechanism by which Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The trifluoroethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The molecular pathways involved often include nucleophilic attack on the phosphonium center, leading to the formation of new bonds and the release of the iodide anion.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A related compound where the trifluoroethyl group is replaced by a hydrogen atom.

    Tris(2,2,2-trifluoroethyl)phosphite: Another organophosphorus compound with three trifluoroethyl groups bonded to a phosphorus atom.

    2,2,2-Trifluoroethanol: A simpler compound with a trifluoroethyl group bonded to a hydroxyl group.

Uniqueness

Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide is unique due to the presence of both the phosphonium cation and the trifluoroethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications that require robust and versatile reagents.

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